Anagyrine

Description

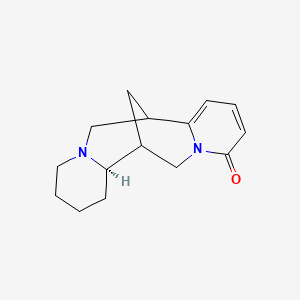

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1 |

InChI Key |

FQEQMASDZFXSJI-WXRRBKDZSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Isomeric SMILES |

C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Synonyms |

anagyrine |

Origin of Product |

United States |

Foundational & Exploratory

Anagyrine: A Technical Guide to its Discovery, Isolation, and Characterization from Anagyris foetida

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quinolizidine (B1214090) alkaloid anagyrine, with a specific focus on its discovery and isolation from its namesake, Anagyris foetida. The document details the historical context of its initial identification, provides in-depth experimental protocols for its extraction and purification, and presents quantitative data in structured tables for clarity. Furthermore, this guide includes mandatory visualizations, using the DOT language to create diagrams of the experimental workflow and the relevant biological signaling pathway, adhering to specified formatting for professional use. Spectroscopic data, crucial for the identification and characterization of this compound, is also summarized. This document is intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of this compound and related alkaloids.

Introduction

This compound is a tetracyclic quinolizidine alkaloid first identified in 1885 by Hardy and Gallois from the plant Anagyris foetida, a toxic shrub native to the Mediterranean region.[1] This compound is of significant interest due to its notable biological activity, particularly its teratogenic effects, which can cause developmental abnormalities in livestock.[1] The mechanism of action of this compound is primarily attributed to its interaction with nicotinic and muscarinic acetylcholine (B1216132) receptors.[1] This guide will provide a detailed exploration of the methods used to isolate and characterize this important natural product.

Discovery and Historical Context

The discovery of this compound is credited to the French biologists Hardy and Gallois in 1885, who successfully isolated the alkaloid from Anagyris foetida.[1] Their initial work laid the foundation for subsequent research into the chemical constituents of this plant. Later, in 1939, this compound was also identified in various species of the genus Lupinus (lupins).[1] Early investigations into the separation of this compound from other co-occurring alkaloids, such as cytisine, proved challenging due to their similar chemical properties. Over time, advancements in extraction and chromatographic techniques have enabled more efficient and selective isolation of this compound.

Experimental Protocols

The following protocols are based on established methods for the extraction and isolation of alkaloids from Anagyris foetida.

Plant Material and Initial Extraction

A robust method for the extraction of total alkaloids from Anagyris foetida involves a multi-step solvent extraction process.

-

Plant Material Preparation: Dried and powdered plant material (leaves, stems, or seeds) of Anagyris foetida is used as the starting material.

-

Defatting: The powdered plant material is first defatted to remove nonpolar compounds that may interfere with subsequent extraction steps. This is typically achieved using a nonpolar solvent like petroleum ether in a Soxhlet apparatus.

-

Alkaloid Extraction: The defatted plant material is then exhaustively extracted with a polar solvent, most commonly methanol (B129727) or ethanol, also using a Soxhlet apparatus. This step solubilizes the alkaloids.

-

Solvent Evaporation: The resulting methanolic or ethanolic extract is concentrated under reduced pressure to yield a semi-solid residue.

Acid-Base Extraction for Alkaloid Enrichment

An acid-base extraction is employed to selectively separate the basic alkaloids from other plant constituents.

-

Acidification: The crude extract residue is dissolved in an acidic aqueous solution (e.g., 2% citric acid). This protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Extraction of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to remove neutral and acidic impurities, which remain in the organic phase.

-

Basification: The aqueous layer containing the protonated alkaloids is then made alkaline (pH 8-9) by the addition of a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them less soluble in water and extractable into an organic solvent.

-

Final Extraction: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform. The combined organic extracts contain the crude total alkaloids.

-

Final Concentration: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

Chromatographic Purification of this compound

The crude alkaloid mixture is further purified to isolate this compound using chromatographic techniques.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Data Presentation

The yield and composition of alkaloids extracted from Anagyris foetida can vary depending on the plant part and the extraction method employed.

Table 1: Quantitative Yield of Crude Alkaloids from Anagyris foetida

| Plant Material | Initial Mass (kg) | Extraction Solvent | Crude Alkaloid Yield (g) | Percentage Yield (%) |

| Leaves and Stems | 3 | Methanol | 160 | 5.33 |

Data adapted from a study on the isolation of alkaloids from Saudi Arabian Anagyris foetida.

Table 2: this compound Content in Extracts from Different Plant Parts and Extraction Methods

| Plant Part | Extraction Method | This compound Percentage in Extract (%) |

| Leaves and Stems | Maceration with Ethanol | 33.9 |

| Leaves and Stems | Ethanol Extraction at 55°C | 43.0 |

| Leaves and Stems | Extraction with Boiling Water | 47.6 |

| Seeds | Maceration with Ethanol | 96.9 |

| Seeds | Ethanol Extraction at 55°C | 95.5 |

| Seeds | Extraction with Boiling Water | 61.1 |

Data adapted from a comparative study on alkaloid extraction from Algerian Anagyris foetida.

Table 3: Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation and confirmation of this compound.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 164.2 | - |

| 3 | 117.8 | 6.25 |

| 4 | 138.9 | 7.25 |

| 5 | 115.8 | 6.05 |

| 6 | 148.8 | 7.35 |

| 7 | 61.8 | 2.85 |

| 8 | 25.1 | 1.80, 1.95 |

| 9 | 28.7 | 1.45, 1.60 |

| 10 | 53.0 | 2.90, 2.20 |

| 11 | 35.1 | 2.40 |

| 13 | 53.5 | 2.90, 2.20 |

| 14 | 28.7 | 1.45, 1.60 |

| 15 | 25.1 | 1.80, 1.95 |

| 17 | 61.8 | 4.15, 3.15 |

Note: The specific chemical shifts can vary slightly depending on the solvent and instrument used. This data is compiled based on published literature.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

References

Chemical structure and properties of Anagyrine alkaloid

An In-depth Exploration of its Chemical Structure, Properties, and Biological Interactions for Researchers and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine (B1214090) alkaloid first isolated in 1885 from the toxic Mediterranean shrub Anagyris foetida.[1] It is also found in various species of the Lupinus (lupin) genus.[1] This tetracyclic compound is of significant interest to the scientific community due to its pronounced biological activity, most notably its teratogenic effects in livestock, leading to a condition known as "crooked calf disease".[1] Beyond its toxicity, this compound's interaction with crucial neurological pathways presents opportunities for its use as a molecular probe in neuropharmacological research and as a lead compound in drug discovery. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with experimental protocols for its isolation and analysis.

Chemical Structure and Physicochemical Properties

This compound possesses a rigid, tetracyclic quinolizidine core structure.[2] Its chemical formula is C15H20N2O, with a molar mass of 244.338 g·mol−1.[1] The presence of a pyridone moiety is a characteristic feature of this compound-type alkaloids.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H20N2O | [1][3] |

| Molar Mass | 244.338 g·mol−1 | [1] |

| CAS Number | 486-89-5 | [1][3] |

| Density | 1.22 ±0.1 g/mL | [1] |

| IUPAC Name | (7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1′,2′-e][1][4]diazocin-4-one | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR (in CDCl₃) | Chemical shifts reported in literature. | [5] |

| ¹H and ¹⁵N NMR | Detailed chemical shifts have been used to revise the stereochemistry. | [4] |

| Mass Spectrometry | Used for identification and quantification. | [6][7] |

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its interaction with acetylcholine (B1216132) receptors (AChRs).[1] It acts as an agonist, particularly at muscarinic acetylcholine receptors, where it binds with significantly higher affinity than at nicotinic receptors.[1] This interaction is believed to be the underlying cause of its teratogenic effects. By acting on fetal AChRs, this compound can inhibit fetal movement during critical periods of gestation, leading to skeletal deformities.[8][9][10]

Recent studies have further elucidated its role as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs).[8][11] This dual activity makes it a valuable tool for studying the function and regulation of these important receptors.

Table 3: In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (Partial Agonist) | SH-SY5Y | 4.2 µM | [8][11] |

| TE-671 | 231 µM | [8][11] | |

| DC₅₀ (Desensitization) | SH-SY5Y | 6.9 µM | [8][11] |

| TE-671 | 139 µM | [8][11] | |

| IC₅₀ (Muscarinic Receptors) | - | 132 µM | [1][11] |

| IC₅₀ (Nicotinic Receptors) | - | 2,096 µM | [1][11] |

Signaling Pathway

The teratogenic effects of this compound are primarily attributed to its interference with cholinergic signaling in the developing fetus. By binding to and activating muscarinic and nicotinic acetylcholine receptors, it disrupts normal neuromuscular development.

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from Lupinus species.[11][12]

1. Sample Preparation:

-

Dry and finely grind the plant material (e.g., seeds, leaves).[11]

2. Extraction:

-

Acid Extraction: Suspend the ground plant material in an acidic solution (e.g., 0.5 N HCl) and stir for several hours.[11] Filter to separate the acidic extract from the plant debris.[11]

-

Solvent Extraction: Alternatively, perform a Soxhlet extraction with a suitable solvent like methanol.

3. Liquid-Liquid Extraction:

-

Basify the acidic extract to a pH of 10-12 using a strong base (e.g., 5 N NaOH).[11]

-

Extract the alkaloids into an organic solvent such as chloroform (B151607) or dichloromethane.[12] Repeat the extraction multiple times to ensure complete recovery.

4. Purification:

-

Column Chromatography: Concentrate the organic extract and subject it to column chromatography on silica (B1680970) gel or alumina.[13] Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).[11]

-

Preparative HPLC: For higher purity, the fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[11]

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[12]

Quantification of this compound by HPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices like plant extracts.[7]

1. Standard and Sample Preparation:

-

Prepare a stock solution of a certified this compound analytical standard in a suitable solvent (e.g., methanol).[7]

-

Create a series of calibration standards by serial dilution of the stock solution.[7]

-

Prepare plant extracts as described in the isolation protocol and dilute to a concentration within the calibration range.[7]

2. HPLC Conditions:

-

Column: A C18 or a more specialized column like a C18-pentafluorophenyl (PFP) can be used for optimal separation.[7]

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a modifier like formic acid or heptafluorobutyric acid is typically employed.[7]

-

Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive mode is generally used.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize the signal for the this compound-specific transition.[7]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion

This compound remains a molecule of significant scientific interest due to its potent biological activities and unique chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, its mechanism of action, and detailed experimental protocols for its study. For researchers in natural product chemistry, pharmacology, and toxicology, this compound serves as both a challenging research subject and a valuable tool for probing fundamental biological processes. Further investigation into its structure-activity relationships and its interactions with biological targets will undoubtedly open new avenues for drug development and a deeper understanding of cholinergic signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. scilit.com [scilit.com]

- 5. spectrabase.com [spectrabase.com]

- 6. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.ymaws.com [cdn.ymaws.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anagyrine Biosynthesis Pathway in Lupinus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anagyrine is a tetracyclic quinolizidine (B1214090) alkaloid (QA) found in various species of the genus Lupinus. It is of significant interest due to its teratogenic effects in livestock, causing "crooked calf disease" when ingested by pregnant cows during specific gestational periods[1]. Understanding the biosynthesis of this compound is crucial for developing strategies to mitigate its presence in forage crops and for potentially harnessing the biosynthetic machinery for the production of novel compounds. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the broader quinolizidine alkaloid pathway, which originates from the amino acid L-lysine. The initial steps leading to the formation of the tetracyclic QA skeleton are relatively well-understood, while the specific reactions leading to this compound are proposed based on the intermediates found in this compound-producing plants.

Core Quinolizidine Alkaloid Biosynthesis

The pathway begins in the chloroplasts with the following key steps:

-

Decarboxylation of L-lysine: The first committed step is the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) [1][2].

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal (B1222117).

-

Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.

-

Formation of the Tetracyclic Core: Three molecules derived from cadaverine are utilized to construct the tetracyclic quinolizidine skeleton. While the exact mechanisms are still under investigation, it is believed that intermediates such as a diiminium cation are involved in the formation of core structures like lupanine[3].

Proposed Biosynthesis of this compound from Lupanine (B156748)

This compound is thought to be synthesized from the common quinolizidine alkaloid, lupanine. This proposed pathway involves a dehydrogenation and subsequent oxidation to form the characteristic α-pyridone ring of this compound.

-

Dehydrogenation of Lupanine: Lupanine is proposed to undergo dehydrogenation to form 5,6-dehydrolupanine (B1195405) . This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (P450) , given the known role of P450s in the oxidative diversification of alkaloids[4][5][6]. The presence of 5,6-dehydrolupanine in this compound-producing plants like Thermopsis rhombifolia and Anagyris foetida supports its role as an intermediate[7][8][9].

-

Oxidation to this compound: The final step is the oxidation of 5,6-dehydrolupanine to form this compound. The precise enzymatic mechanism for the formation of the pyridone ring in this compound has not been fully elucidated but is likely an oxidative process.

Key Enzymes in the Pathway

Lysine Decarboxylase (LDC)

LDC catalyzes the initial and rate-limiting step in QA biosynthesis[1]. In Lupinus, this enzyme is localized in the chloroplasts[2]. The gene encoding LDC has been identified and characterized in Lupinus angustifolius[1].

Copper Amine Oxidase (CAO)

CAO is responsible for the oxidative deamination of cadaverine, the product of the LDC reaction. These enzymes are known to be involved in various plant metabolic pathways, including the biosynthesis of other alkaloids[5]. Plant CAOs are homodimeric enzymes containing a copper ion and a 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor.

Cytochrome P450 Monooxygenases (P450s)

While not yet definitively identified for the specific step in this compound biosynthesis, P450s are a large family of enzymes known to be involved in the structural diversification of alkaloids through reactions such as hydroxylation and dehydrogenation[4][5][6]. The conversion of lupanine to 5,6-dehydrolupanine is a plausible reaction for a P450 enzyme[7].

Quantitative Data

The concentration of this compound and other quinolizidine alkaloids varies significantly between different Lupinus species, as well as between different plant organs and developmental stages.

Table 1: this compound and Lupanine Content in Various Lupinus Species

| Lupinus Species | Plant Part | This compound Content (mg/g dry weight) | Lupanine Content (mg/g dry weight) | Reference |

| L. albus | Seeds | Not Detected | 1.3 - 15.0 | [10][11] |

| L. angustifolius | Seeds | Not Detected | 0.01 - 1.2 | [10][12] |

| L. angustifolius | Aerial Parts | - | 23.55% of total alkaloids | |

| L. luteus | Seeds | Not Detected | Present at low concentrations | [10][11] |

| L. mutabilis | Seeds | Not Detected | 2.5 - 5.2 g/100 DM | [10] |

| L. polyphyllus | Seeds | Not Detected | - | [10] |

| L. perennis | Seeds | Not Detected | - | [10] |

Note: this compound is not typically found in the common cultivated "sweet" lupin species.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | Reference |

| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Lysine | 2.37 ± 0.12 | 1.18 ± 0.03 | |

| Lysine/Ornithine Decarboxylase (L/ODC) | Lupinus angustifolius | L-Ornithine | 1.05 ± 0.07 | 0.73 ± 0.02 |

Table 3: Relative Gene Expression of Biosynthetic Genes in Lupinus angustifolius

| Gene | Organ | Relative Expression Level | Reference |

| Lysine Decarboxylase (LDC) | Leaf | High | |

| Lysine Decarboxylase (LDC) | Stem | High | |

| Lysine Decarboxylase (LDC) | Developing Pod | High | |

| Copper Amine Oxidase (CAO) | Leaf | High | |

| Copper Amine Oxidase (CAO) | Stem | High | |

| Copper Amine Oxidase (CAO) | Developing Pod | High |

Experimental Protocols

Protocol 1: Extraction and Analysis of Quinolizidine Alkaloids by GC-MS

This protocol is adapted from methods described for the analysis of alkaloids in Lupinus seeds.

1. Sample Preparation: a. Grind dry plant material (e.g., seeds, leaves) to a fine powder. b. Weigh approximately 50 mg of the powdered sample into a centrifuge tube.

2. Extraction: a. Add 1.2 mL of 0.1 N HCl to the sample. b. Add a known amount of an internal standard (e.g., sparteine). c. Stir the suspension for at least 1 hour at room temperature. d. Centrifuge the mixture and collect the supernatant.

3. Solid-Phase Extraction (SPE): a. Adjust the pH of the supernatant to 10-11 with 5% NH₄OH. b. Apply the alkalized extract to an Extrelut NT 3 column (or similar diatomaceous earth column). c. Elute the alkaloids with dichloromethane (B109758) (CH₂Cl₂; 4 x 3 mL).

4. GC-MS Analysis: a. Evaporate the pooled eluate to dryness under a gentle stream of nitrogen. b. Re-dissolve the residue in a suitable solvent (e.g., chloroform (B151607) or methanol). c. Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). d. Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the alkaloids. e. Identify alkaloids based on their retention times and mass spectra compared to authentic standards. f. Quantify the alkaloids based on the peak area relative to the internal standard.

Protocol 2: Enzyme Assay for Lysine Decarboxylase (LDC)

This spectrophotometric assay is based on the reaction of the product, cadaverine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

1. Enzyme Extraction: a. Homogenize fresh Lupinus tissue in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors and PVPP). b. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C. c. Use the supernatant as the crude enzyme extract.

2. Reaction Mixture: a. Prepare a reaction mixture containing:

- 50 mM potassium phosphate buffer (pH 7.5)

- 10 mM L-lysine (substrate)

- 0.1 mM pyridoxal (B1214274) 5'-phosphate (cofactor) b. Pre-incubate the reaction mixture at 37°C.

3. Enzyme Reaction: a. Initiate the reaction by adding the enzyme extract to the pre-warmed reaction mixture. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

4. Quantification of Cadaverine: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Take an aliquot of the supernatant and add a borate (B1201080) buffer (pH 9.0) and TNBS solution. c. Incubate at 40°C for 30 minutes. d. Add HCl to stop the color development. e. Extract the colored cadaverine-TNP adduct with toluene (B28343). f. Measure the absorbance of the toluene phase at 340 nm. g. Calculate the amount of cadaverine produced using a standard curve.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the general steps for quantifying the expression of this compound biosynthesis-related genes in Lupinus.

1. RNA Extraction: a. Harvest fresh Lupinus tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial plant RNA extraction kit, including an on-column DNase I digestion step.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

3. Primer Design: a. Design gene-specific primers for the target genes (e.g., LDC, CAO, candidate P450s) and a validated reference gene (e.g., Ubiquitin C in L. angustifolius).

4. qRT-PCR Reaction: a. Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Perform the qRT-PCR in a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis: a. Generate a melt curve to confirm primer specificity. b. Calculate the relative gene expression using the ΔΔ-CT method, normalizing the expression of the target genes to the reference gene.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 3. Cytochrome P450 polymorphisms and the response of lupus nephritis to cyclophosphamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photometric estimation of cadaverine oxidation by copper amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An important lysine residue in copper/quinone-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. asm.org [asm.org]

- 12. mdpi.com [mdpi.com]

Anagyrine's Biological Activity in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine (B1214090) alkaloid found in various species of the genus Lupinus, is a potent teratogen in mammalian systems. Its primary biological activity of concern is the induction of fetal abnormalities, collectively known as "crooked calf disease" in livestock. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, toxicological effects, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring alkaloid that poses a significant threat to livestock health, particularly in regions where Lupinus species are prevalent. Ingestion of this compound-containing plants by pregnant animals, especially cattle, during specific gestational periods can lead to severe congenital deformities in offspring.[1][2] Understanding the biological activity of this compound is crucial for developing mitigation strategies in agriculture and for exploring its potential as a pharmacological tool in neuroscience research due to its interaction with nicotinic acetylcholine (B1216132) receptors.

Teratogenic Effects and Mechanism of Action

The most profound biological effect of this compound in mammalian systems is its teratogenicity. Ingestion by pregnant cows between the 40th and 70th days of gestation can result in a condition known as "crooked calf disease".[1] This syndrome is characterized by a range of skeletal deformities, including:

-

Arthrogryposis: Twisted or bowed limbs.[1]

-

Scoliosis or Kyphosis: Twisted or bowed spine.[1]

-

Torticollis: Twisted neck.[1]

The underlying mechanism for these teratogenic effects is the inhibition of fetal movement.[4] this compound acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[4][5] This interaction with nAChRs, particularly at the neuromuscular junction of the developing fetus, leads to prolonged muscle paralysis. The lack of fetal movement during critical developmental stages results in the observed skeletal abnormalities.[6]

Interaction with Nicotinic Acetylcholine Receptors

This compound directly desensitizes nAChRs without the need for metabolic activation.[4][5] It acts as a partial agonist on both autonomic nAChRs (in SH-SY5Y cells) and fetal muscle-type nAChRs (in TE-671 cells).[4] The desensitization of these receptors by this compound is a key event in its teratogenic pathway.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative parameters related to the in vitro activity of this compound.

| Parameter | Cell Line | Value (µM) | Reference |

| EC₅₀ (Partial Agonist) | SH-SY5Y | 4.2 | [4][7] |

| TE-671 | 231 | [4][7] | |

| DC₅₀ (Desensitization) | SH-SY5Y | 6.9 | [4][7] |

| TE-671 | 139 | [4][7] | |

| IC₅₀ (Muscarinic Receptors) | - | 132 | [7][8] |

| IC₅₀ (Nicotinic Receptors) | - | 2,096 | [7] |

Table 1: In Vitro Activity of this compound

| Lupinus Species | This compound Concentration (g/kg) | Reference |

| Lupinus leucophyllus | 2.7 | [9] |

| Lupinus sulphureus | Contains Ammodendrine | [9] |

| Lupinus latifolius | Major alkaloid | [10] |

| Teratogenic Level | >1.44 | [11] |

Table 2: this compound Content in Various Lupinus Species

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is based on established methods for the extraction of quinolizidine alkaloids from Lupinus species.[7]

1. Grinding:

-

Finely grind dried and powdered Lupinus seeds or aerial parts using a laboratory mill.

2. Acid Extraction:

-

Suspend 100 g of the ground plant material in 500 mL of 0.5 N HCl.

-

Stir the mixture at room temperature for 4-6 hours or overnight.

-

Separate the acidic extract from the plant debris by vacuum filtration.

-

Repeat the extraction of the plant residue with fresh 0.5 N HCl to ensure complete extraction.

-

Pool the acidic extracts.

3. Basification and Liquid-Liquid Extraction:

-

Adjust the pH of the pooled acidic extract to approximately 10-12 with 5 N NaOH.

-

Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) in a separatory funnel (1:1 v/v ratio, repeat three times).

-

Pool the organic extracts.

4. Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

5. Chromatographic Purification:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol gradient).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool fractions containing pure this compound and evaporate the solvent.

Quantification of this compound in Animal Serum by LC-MS/MS

This proposed protocol is based on general methods for the extraction of alkaloids from biological fluids.[12]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of serum, add an appropriate internal standard.

-

Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

-

Load the serum sample onto the cartridge.

-

Wash the cartridge with 2 mL of 2% formic acid in water.

-

Elute this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: HPLC or UHPLC system.

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for this compound and the internal standard.

3. Quantification:

-

Prepare a calibration curve using this compound standards in a blank serum matrix subjected to the same extraction procedure.

-

Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

Caption: this compound's interaction with nAChRs leading to teratogenicity.

Experimental Workflows

Caption: Workflow for extraction and purification of this compound.

Caption: Workflow for quantification of this compound in serum.

Conclusion

This compound's primary biological activity in mammalian systems is its potent teratogenicity, mediated through the desensitization of nicotinic acetylcholine receptors, leading to the inhibition of fetal movement and subsequent skeletal deformities. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers in toxicology, pharmacology, and veterinary science. Further research into the specific nAChR subtype interactions and the pharmacokinetics of this compound could provide deeper insights into its mechanism of action and inform the development of preventative measures for livestock and potential therapeutic applications of related compounds.

References

- 1. Lupine-induced Crooked Calf Disease and a Management method to Reduce Incidence [repository.arizona.edu]

- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 3. bioone.org [bioone.org]

- 4. This compound desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Teratogenic Mechanism of Anagyrine on Fetal Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine (B1214090) alkaloid present in several species of the Lupinus genus, is a potent teratogen, primarily affecting cattle. Ingestion of this compound-containing plants by pregnant cows during specific gestational periods can lead to a constellation of birth defects collectively known as "crooked calf syndrome". This technical guide synthesizes the current understanding of the molecular and physiological mechanisms underlying this compound's teratogenicity. It details the dose-dependent effects, critical exposure windows, and the pivotal role of nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization in the pathogenesis of the observed fetal abnormalities. This document provides researchers and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways, to facilitate further investigation and the development of potential mitigation strategies.

Introduction

This compound is a naturally occurring quinolizidine alkaloid found in various species of lupines, which are common rangeland plants in the western United States.[1][2] The teratogenic potential of this compound has been identified as the primary cause of "crooked calf syndrome" (CCS), a condition characterized by severe skeletal deformities and occasional cleft palate in newborn calves.[2][3][4] These malformations are not due to a direct toxic effect on organogenesis in the traditional sense, but rather a consequence of reduced fetal movement during critical developmental stages.[3][5] Understanding the precise mechanism of this compound's action is crucial for developing effective livestock management strategies and for providing a model system for studying developmental defects arising from impaired fetal mobility. This guide will provide an in-depth examination of the teratogenic mechanism of this compound, with a focus on the underlying molecular interactions and the resulting physiological consequences.

Pathophysiology of this compound-Induced Teratogenesis

The central mechanism of this compound's teratogenic action is the inhibition of fetal movement.[3][6] This occurs because this compound acts as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChRs).[7][8] These receptors are critical for neurotransmission at the neuromuscular junction and in autonomic ganglia. By desensitizing these receptors, this compound effectively reduces the response of fetal muscles to acetylcholine, leading to a state of prolonged muscle inactivity or paralysis.[1]

When the fetus is immobilized for extended periods during the critical window of skeletal development (primarily days 40 to 100 of gestation in cattle), normal bone and joint formation is disrupted.[2][6] The lack of movement leads to fixed, abnormal positioning of the limbs and spine, resulting in the characteristic deformities of CCS, which include:

-

Cleft Palate: In some cases, the lack of tongue movement mechanically interferes with the proper fusion of the palatal shelves.[5]

The severity of these malformations is directly related to the dose and duration of this compound exposure.[3][4] Continuous ingestion of teratogenic lupines during the susceptible gestational period leads to severe birth defects, whereas intermittent exposure can significantly reduce the severity or even prevent the malformations altogether.[3][6] This is because fetal movement can return to normal relatively quickly after the cessation of this compound intake.[3][6]

Quantitative Data

In Vitro Activity of this compound on Nicotinic Acetylcholine Receptors

The following table summarizes the in vitro potency of this compound in activating and desensitizing nAChRs in two different cell lines, representing autonomic and fetal muscle-type receptors.

| Cell Line | Receptor Type | Parameter | Value (µM) |

| SH-SY5Y | Autonomic nAChR | EC50 (Activation) | 4.2[7][8] |

| DC50 (Desensitization) | 6.9[7][8] | ||

| TE-671 | Fetal Muscle-Type nAChR | EC50 (Activation) | 231[7][8] |

| DC50 (Desensitization) | 139[7][8] | ||

| Table 1: In vitro activity of this compound on nAChRs. |

Toxicokinetics of this compound in Cattle

The absorption and elimination of this compound can be influenced by the physiological condition of the animal. The following table presents key toxicokinetic parameters of this compound in cows with low versus high body condition (LBC vs. HBC) after a single oral dose of ground Lupinus leucophyllus (2.0 g/kg of body weight).

| Parameter | Low Body Condition (LBC) | High Body Condition (HBC) |

| Tmax (Time to Peak Serum Concentration) | 12 hours | 2 hours[9] |

| Cmax (Maximum Serum Concentration) | Lower (P = 0.02) | Higher (P = 0.02)[9] |

| Area Under the Curve (AUC) | Lower | Higher (P ≤ 0.11)[9] |

| Elimination Half-life (E1/2) | ~9.6 hours | ~7.8 hours |

| Table 2: Influence of body condition on the toxicokinetics of this compound in mature, non-lactating cows. |

This compound Concentration in Lupinus Species

The concentration of this compound in lupine plants varies depending on the species, the part of the plant, and its stage of growth. This variability is a critical factor in the risk of crooked calf syndrome.

| Plant Part | Growth Stage | This compound Concentration |

| Leaves and Stems | Early Growth | High[10] |

| Flowering | Low[10] | |

| Mature | Slightly higher than roots[10] | |

| Seeds | Mature, Intact | Highest[10] |

| Roots | All Stages | Lowest[10] |

| Table 3: Relative this compound concentrations in different parts and growth stages of teratogenic lupines. |

Experimental Protocols

In Vivo Teratogenicity Studies in Cattle

Objective: To determine the teratogenic effects of this compound-containing lupines when ingested by pregnant cows during the critical period of gestation.

Methodology:

-

Animal Selection: Select pregnant cows, with confirmed gestation dates, typically before day 40 of gestation.

-

Dosing: Administer a controlled daily dose of dried, ground teratogenic lupine plant material (e.g., Lupinus leucophyllus) via oral gavage. Dosing is typically conducted for a defined period within the critical window (e.g., gestation days 40 to 70).

-

Fetal Movement Monitoring: Fetal movement can be monitored non-invasively using real-time ultrasonography at regular intervals before, during, and after the dosing period.

-

Blood Sampling: Collect blood samples via jugular venipuncture at predetermined time points to determine serum this compound concentrations using gas chromatography-mass spectrometry (GC-MS) or a similar analytical method.

-

Post-Partum Evaluation: After birth, calves are thoroughly examined for any gross morphological abnormalities, including limb and spinal deformities and cleft palate. Skeletal malformations can be further quantified using radiography.

In Vitro nAChR Desensitization Assay

Objective: To quantify the ability of this compound to desensitize nicotinic acetylcholine receptors.

Methodology:

-

Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells, which express autonomic nAChRs, and human rhabdomyosarcoma (TE-671) cells, which express fetal muscle-type nAChRs, under standard conditions.

-

Membrane Potential Assay: Plate the cells in a multi-well format and load them with a membrane potential-sensitive fluorescent dye.

-

Compound Exposure: Expose the cells to varying concentrations of this compound (e.g., in log10 molar increments from 10 nM to 100 µM).

-

ACh Challenge: After a brief incubation with this compound, challenge the cells with a fixed concentration of acetylcholine (ACh) (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671).

-

Fluorescence Measurement: Measure the change in fluorescence upon ACh addition using a fluorescence plate reader. A reduced fluorescence response in the presence of this compound indicates receptor desensitization.

-

Data Analysis: Plot the ACh response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 value.

Visualizations

Signaling Pathway of this compound-Induced Fetal Immobility

Caption: this compound's pathway from ingestion to teratogenesis.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing this compound teratogenicity in cattle.

Conclusion

The teratogenic mechanism of this compound is a well-defined example of how disruption of fetal movement can lead to profound structural birth defects. The primary molecular target, the nicotinic acetylcholine receptor, has been identified, and the desensitizing action of this compound on this receptor is the key initiating event. The dose- and duration-dependent nature of this compound's effects, coupled with a clear critical window of susceptibility, provides a robust framework for both mechanistic studies and the development of practical management strategies to mitigate livestock losses. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of toxicology, developmental biology, and veterinary science, as well as for professionals in the pharmaceutical industry interested in the effects of nAChR modulation on fetal development. Further research could focus on potential competitive antagonists to block the effects of this compound or on genetic markers for susceptibility in cattle.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen this compound as a function of plant part and stage of growth and their relationship to crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lupine-induced Crooked Calf Syndrome | Veterinary Medicine Extension | Washington State University [vetextension.wsu.edu]

- 7. Lupine-induced Crooked Calf Disease and a Management method to Reduce Incidence [repository.arizona.edu]

- 8. [Quantitative morphological analysis of bone remodelling in an experimentally-induced skeletal disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]

Anagyrine's Interaction with Cholinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine (B1214090) alkaloid predominantly found in plants of the Lupinus genus, commonly known as lupines. Historically, it has been identified as a potent teratogen in livestock, leading to a condition known as "crooked calf syndrome." The underlying mechanism of this teratogenicity is believed to be its interaction with the nervous system, specifically with nicotinic and muscarinic acetylcholine (B1216132) receptors (nAChRs and mAChRs). This interference can disrupt fetal development by inhibiting movement. A comprehensive understanding of this compound's engagement with these critical receptor systems is paramount for toxicological assessment and exploring any potential pharmacological applications. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the interaction of this compound with both nicotinic and muscarinic receptors, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The interaction of this compound with nicotinic and muscarinic acetylcholine receptors has been characterized through both functional and binding assays. The data reveals a notable preference for muscarinic receptors over nicotinic receptors in terms of binding affinity.

Table 1: this compound Binding Affinity at Acetylcholine Receptors

| Receptor Type | Ligand Displaced | Tissue/System | IC50 (µM) | Reference |

| Muscarinic | [3H]-Quinuclidinyl Benzilate | Porcine Brain Membranes | 132 | [1] |

| Nicotinic | [3H]-Nicotine | Porcine Brain Membranes | 2,096 | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the radioligand binding.

Table 2: this compound Functional Activity at Nicotinic Acetylcholine Receptors

| Cell Line | Receptor Type Expressed | Activity | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic nAChR | Partial Agonist | EC50 | 4.2 | [2][3] |

| SH-SY5Y | Autonomic nAChR | Desensitizer | DC50 | 6.9 | [2][3] |

| TE-671 | Fetal Muscle-type nAChR | Partial Agonist | EC50 | 231 | [2][3] |

| TE-671 | Fetal Muscle-type nAChR | Desensitizer | DC50 | 139 | [2][3] |

EC50: The half-maximal effective concentration, indicating the concentration of this compound that provokes a response halfway between the baseline and maximum response. DC50: The half-maximal desensitizing concentration, representing the concentration of this compound that causes a 50% reduction in the response to a subsequent application of an agonist.

Signaling Pathways and Experimental Workflow

The interaction of this compound with nicotinic and muscarinic receptors initiates distinct downstream signaling cascades. A generalized workflow for assessing these interactions is also presented.

This compound binding to nAChRs causes channel opening.

This compound activates G-protein-coupled mAChRs.

General workflow for receptor interaction studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Radioligand Competition Binding Assay for Nicotinic and Muscarinic Receptors

This protocol is adapted from the methodology described by Schmeller et al. (1994) for determining the binding affinity of this compound to nAChRs and mAChRs in porcine brain membranes.

1.1. Materials and Reagents:

-

Biological Material: Porcine brain membranes, prepared and stored at -80°C.

-

Radioligands: [3H]-Nicotine for nAChRs and [3H]-Quinuclidinyl benzilate ([3H]-QNB) for mAChRs.

-

Test Compound: this compound of high purity, dissolved in an appropriate vehicle.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 100 µM nicotine (B1678760) for nAChRs, 1 µM atropine (B194438) for mAChRs).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding.

1.2. Membrane Preparation (General Procedure):

-

Thaw porcine brain tissue on ice and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store membrane aliquots at -80°C until use.

1.3. Assay Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competitor.

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

1.4. Data Analysis:

-

Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Protocol 2: Functional Assay for nAChR Activation and Desensitization using a Membrane Potential Sensing Dye

This protocol is based on the methodology described by Green et al. (2017) to assess the functional effects of this compound on nAChR-expressing cell lines.

2.1. Materials and Reagents:

-

Cell Lines: SH-SY5Y cells (expressing autonomic nAChRs) and TE-671 cells (expressing fetal muscle-type nAChRs).

-

Test Compound: this compound.

-

Positive Control Agonist: Acetylcholine (ACh) or another suitable nAChR agonist like Dimethylphenylpiperazinium (DMPP).

-

Membrane Potential Sensing Dye: A fluorescent dye that responds to changes in cell membrane potential.

-

Cell Culture Medium and supplements.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

2.2. Cell Culture and Plating:

-

Culture SH-SY5Y and TE-671 cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

-

Plate the cells into black-walled, clear-bottom 96-well microplates at a suitable density and allow them to adhere and grow to confluence.

2.3. Assay Procedure:

-

Remove the growth medium and wash the cells with assay buffer.

-

Load the cells with the membrane potential sensing dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation period.

-

Use a fluorescence plate reader equipped with an automated injection system to measure the fluorescence signal.

-

For Activation (EC50 determination):

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound (e.g., in log10 molar increments from 10 nM to 100 µM) into the wells.

-

Record the peak fluorescence change as a measure of membrane depolarization (activation).

-

-

For Desensitization (DC50 determination):

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Inject a fixed, effective concentration of a standard agonist (e.g., 10 µM ACh for SH-SY5Y cells and 1 µM ACh for TE-671 cells).

-

Measure the fluorescence response to the standard agonist. A reduced response indicates desensitization by this compound.

-

2.4. Data Analysis:

-

Normalize the fluorescence responses, often as a percentage of the maximal response to a saturating concentration of a potent agonist.

-

For Activation: Plot the normalized response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.

-

For Desensitization: Plot the inhibition of the standard agonist's response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the DC50.

Conclusion

The available data clearly indicate that this compound interacts with both nicotinic and muscarinic acetylcholine receptors, albeit with distinct affinities and functional consequences. It exhibits a significantly higher binding affinity for muscarinic receptors in porcine brain membranes.[1] In functional assays, this compound acts as a partial agonist and a potent desensitizer of neuronal and fetal muscle-type nicotinic receptors.[2][3] This dual action at nAChRs, particularly the desensitization, is a plausible mechanism contributing to the inhibition of fetal movement and the resulting teratogenic effects observed in livestock. The detailed protocols provided herein offer a robust framework for further investigation into the specific subtypes of muscarinic and nicotinic receptors targeted by this compound and for elucidating the full spectrum of its pharmacological and toxicological profile. Such research is crucial for a complete understanding of its mechanism of action and for the development of potential therapeutic strategies or antidotes.

References

Beyond the Lupin: A Technical Guide to Anagyrine Sources in the Plant Kingdom

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of natural sources of the quinolizidine (B1214090) alkaloid anagyrine, focusing on genera outside the well-documented Lupinus species. This document details the botanical sources, quantitative data on this compound concentrations, methodologies for its extraction and analysis, and its known mechanism of action at the molecular level.

Natural Sources of this compound Beyond the Lupinus Genus

This compound, a tetracyclic quinolizidine alkaloid known for its teratogenic properties, is not exclusive to the Lupinus (lupin) genus. Several other genera within the Fabaceae (legume) family have been identified as sources of this compound. The primary non-lupin genera known to produce this compound include Anagyris, Genista, Sophora, Thermopsis, and Cytisus.

-

Anagyris : The genus is named after Anagyris foetida (stinking bean trefoil), from which this compound was first isolated.[1] This plant is a well-established source of the alkaloid.[2][3]

-

Genista : Various species within the broom genus, Genista, have been shown to contain significant amounts of this compound. Notably, species like Genista vuralii and Genista sandrasica report this compound as a major alkaloid component.

-

Sophora : Certain species of this diverse genus, such as Sophora nuttalliana, have been confirmed to contain this compound.[4][5]

-

Thermopsis : The species Thermopsis rhombifolia (prairie thermopsis) is another confirmed source of this compound.[6]

-

Cytisus : The presence of this compound has been reported in members of the Cytisus genus, which also belongs to the broom group of legumes.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between genera, species, and even different tissues of the same plant. The following table summarizes available quantitative data for this compound in non-Lupinus species. It is important to note that for several confirmed sources, specific quantitative data remains limited in publicly accessible literature.

| Genus | Species | Plant Part | This compound Concentration | Analytical Method | Reference(s) |

| Genista | Genista vuralii | Aerial parts | 93.04% of total alkaloid content | GC-MS | [2] |

| Genista | Genista sandrasica | Aerial parts | 40.49% of total alkaloid content | GC-MS | [7] |

| Genista | Genista tenera | Aerial parts | Major alkaloid component | GC-MS | [8] |

| Anagyris | Anagyris foetida | Seeds | Major alkaloid component (relative %) | GC-MS | [9][10] |

| Sophora | Sophora nuttalliana | Not specified | Presence confirmed (quantitative data not specified) | GC-MS | [4][5] |

| Thermopsis | Thermopsis rhombifolia | Whole plant | Presence confirmed (quantitative data not specified) | Not specified | [6] |

Experimental Protocols: Extraction and Quantification

The analysis of this compound and other quinolizidine alkaloids typically involves an acid-base extraction from plant material followed by chromatographic separation and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed analytical technique.

Generalized Extraction Protocol

This protocol is a synthesis of methodologies reported for the extraction of quinolizidine alkaloids from members of the Fabaceae family.[2][7][8][11]

-

Homogenization : Weigh 2-5 g of dried, powdered plant material. Homogenize the sample in approximately 30 mL of 0.5 M HCl for 30 minutes at room temperature.

-

Centrifugation : Centrifuge the homogenate at 5000 x g for 10 minutes. Collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in the acidic solution and the process repeated.

-

Alkalinization : Combine the supernatants and adjust the pH to between 12 and 14 using a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This step protonates the alkaloids, making them soluble in organic solvents.

-

Solid-Phase Extraction (SPE) : Apply the alkalinized solution to a solid-phase extraction column (e.g., Extrelut).

-

Elution : Elute the total alkaloid fraction from the SPE column using dichloromethane (B109758) (CH₂Cl₂).

-

Concentration : Evaporate the dichloromethane solvent under a vacuum to yield the crude alkaloid extract.

-

Reconstitution : Dissolve the dried extract in a suitable solvent (e.g., CH₂Cl₂) for chromatographic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermopsis rhombifolia - Wikipedia [en.wikipedia.org]

- 7. acgpubs.org [acgpubs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Anagyrine Concentration Variance in Lupinus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the variance in anagyrine concentration across different Lupinus species. This compound, a quinolizidine (B1214090) alkaloid, is of significant interest due to its teratogenic effects in livestock, primarily causing "crooked calf disease".[1][2] Understanding the distribution and concentration of this compound is critical for agricultural safety, toxicological studies, and potential pharmaceutical applications. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes the relevant biosynthetic pathway.

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly among different Lupinus species and even between different accessions of the same species. The teratogenic threshold for this compound in cattle is recognized to be at or above 1.44 g/kg of dry matter.[3][4] Below are tables summarizing the this compound and total alkaloid concentrations found in various Western American Lupinus species.

Table 1: this compound and Total Alkaloid Concentrations in Field-Grown Lupinus Species

| Species | Common Name | This compound (g/kg dry matter) | Total Alkaloids (g/kg dry matter) |

| L. argenteus | Silvery lupine | 0.0 - 2.8 | 11.4 - 50.2 |

| L. latifolius | Broadleaf lupine | 0.0 - 2.5 | 6.0 - 12.0 |

| L. leucophyllus | Velvet lupine | 0.0 - 2.2 | 8.0 - 25.0 |

| L. littoralis | Seashore lupine | 1.5 | 6.0 - 12.0 |

| L. polyphyllus | Bigleaf lupine | 0.0 | 4.2 - 18.0 |

| L. rivularis | Riverbank lupine | 0.0 | 4.2 - 18.0 |

| L. sericeus | Silky lupine | 0.0 - 2.0 | 6.0 - 12.0 |

| L. sulphureus | Sulphur lupine | 0.1 | 8.0 - 25.0 |

Source: Adapted from "this compound in Western American Lupines".[3]

Table 2: this compound and Total Alkaloid Concentrations in Greenhouse-Grown Lupinus Species

| Species | Common Name | This compound (g/kg dry matter) | Total Alkaloids (g/kg dry matter) |

| L. andersonii | Anderson's lupine | 2.88 | 10.51 |

| L. arbustus | Longspur lupine | 0.0 | 9.87 |

| L. argenteus | Silvery lupine | 2.16 | 12.83 |

| L. burkei | Burke's lupine | 1.63 | 14.18 |

| L. caudatus | Tailcup lupine | 3.22 | 9.62 |

| L. latifolius | Broadleaf lupine | 2.40 | 11.23 |

| L. leucophyllus | Velvet lupine | 2.74 | 10.14 |

| L. nevadensis | Mt. Rose lupine | 10.27 | 19.14 |

| L. polyphyllus | Bigleaf lupine | 0.0 | 7.98 |

| L. saxosus | Dry ground lupine | 0.0 | 6.42 |

| L. sericeus | Silky lupine | 2.30 | 9.87 |

| L. sulphureus | Sulphur lupine | 0.0 | 8.76 |

| L. wyethii | Wyeth's lupine | 2.59 | 11.77 |

Source: Adapted from "this compound in Western American Lupines".[3]

It is important to note that some species, such as Lupinus albus, Lupinus angustifolius, and Lupinus luteus, which are often cultivated for food and feed, have been reported to not contain this compound.[5][6] However, the alkaloid profiles can be complex, and botanical classification alone is not always sufficient to determine the potential for toxicity.[7] For instance, a study on Lupinus leucophyllus reported an this compound content of 0.27% on a dry matter basis, which is equivalent to 2.7 g/kg.[8][9]

Experimental Protocols

The accurate quantification of this compound in plant material is crucial for research and safety assessment. The following sections detail the common methodologies for extraction and analysis.

Alkaloid Extraction from Plant Material

This protocol is a generalized procedure based on methods cited for gas chromatography analysis.

-

Sample Preparation: Collect and air-dry the plant material (leaves, stems, seeds). Grind the dried material to a fine powder.

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a flask.

-

Add 10 mL of a solution of 9 parts chloroform (B151607) and 1 part 0.5 N aqueous ammonium (B1175870) hydroxide.

-

Shake the mixture for 4 hours to extract the alkaloids.

-

Filter the mixture to separate the plant debris from the chloroform extract.

-

-

Acidification and Re-extraction:

-

To the chloroform extract, add 10 mL of 0.1 N sulfuric acid and shake. The alkaloids will move into the acidic aqueous phase.

-

Separate and discard the chloroform layer.

-

Make the aqueous phase basic (pH > 10) by adding 2 N sodium hydroxide.

-

Add 10 mL of fresh chloroform and shake to re-extract the alkaloids into the organic phase.

-

-

Concentration:

-

Separate the chloroform layer.

-

Evaporate the chloroform to dryness under a stream of nitrogen.

-

Re-dissolve the dried alkaloid residue in a known volume of a suitable solvent (e.g., ethanol (B145695) or methanol) for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common method for the separation and identification of this compound and other lupin alkaloids.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A capillary column suitable for alkaloid analysis (e.g., a fused silica (B1680970) capillary column coated with a non-polar stationary phase).

-

Carrier Gas: Helium.

-

Temperature Program:

-

Initial temperature: 150°C

-

Ramp: 5°C/minute to 250°C

-

Hold: 10 minutes at 250°C

-

-

Injection: Splitless injection of 1-2 µL of the sample extract.

-

Mass Spectrometry:

-

Ionization mode: Electron Impact (EI).

-

Scan range: m/z 50-550.

-

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using an internal standard and a calibration curve generated from a purified this compound standard.

Visualizations

Quinolizidine Alkaloid Biosynthesis Pathway

This compound is a member of the quinolizidine alkaloid (QA) family. The biosynthesis of all QAs originates from the amino acid L-lysine.[10] The initial steps of this pathway are illustrated below. While the complete pathway to this compound is not fully elucidated, this diagram shows the formation of the core quinolizidine ring structure.

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound from Lupinus plant samples.

Caption: General workflow for the analysis of this compound in Lupinus species.

References

- 1. researchgate.net [researchgate.net]

- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 3. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. The total alkaloid and this compound contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Lupine induced "crooked calf disease" in Washington and Oregon: identification of the alkaloid profiles in Lupinus sulfureus, Lupinus leucophyllus, and Lupinus sericeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of body condition on serum concentrations of two teratogenic alkaloids (this compound and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Factors Affecting Anagyrine Levels in Poisonous Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a tetracyclic quinolizidine (B1214090) alkaloid found predominantly in plants of the Lupinus genus, is a potent teratogen responsible for "crooked calf disease" in livestock. The concentration of this compound in these plants is not static; it is influenced by a complex interplay of genetic, developmental, and environmental factors. Understanding these factors is critical for risk assessment in animal husbandry, for the development of low-alkaloid lupin cultivars for food and feed, and for harnessing the pharmacological potential of this and related compounds. This technical guide provides a comprehensive overview of the current scientific understanding of the factors modulating this compound levels, details of experimental protocols for its quantification, and a review of the signaling pathways that regulate its biosynthesis.

Factors Influencing this compound Concentration

The this compound content in poisonous plants, particularly those of the Lupinus species, is highly variable. This variation can be attributed to several key factors, which are detailed below.

Genetic and Species Variation

There is significant diversity in this compound content among different Lupinus species and even between different accessions of the same species. Some species are known to consistently produce high levels of this compound, making them a greater risk to grazing livestock. Conversely, "sweet" lupin cultivars have been specifically bred for low quinolizidine alkaloid (QA) content, including this compound, to be safe for human and animal consumption[1]. The presence and concentration of this compound are genetically determined, with specific loci controlling the overall QA profile[2].

Plant Part and Developmental Stage

This compound is not uniformly distributed throughout the plant. Its concentration varies significantly between different plant organs and changes as the plant matures.

-

Distribution in Plant Parts: Generally, the highest concentrations of this compound are found in the seeds, followed by the flowers and pods[1][3]. Leaves and stems, particularly in the early stages of growth, also contain significant levels[4][5]. The roots typically have the lowest concentration of this compound[4][5].

-

Influence of Developmental Stage: this compound levels in the above-ground vegetative parts of the plant are highest during early growth stages and tend to decrease as the plant matures[4][5]. However, the concentration increases significantly in the reproductive tissues, peaking in the pods and mature seeds[1][3]. This developmental regulation has important implications for the timing of livestock grazing to avoid exposure to teratogenic levels of this compound. This compound concentration has been observed to increase with maturing physiological development, reaching a maximum during the pod stage before declining after seed shatter[1][3].

Environmental Factors

Abiotic stresses can significantly impact the biosynthesis and accumulation of secondary metabolites, including this compound.

-

Temperature: An increase in ambient temperature has been shown to result in a significant increase in the production of quinolizidine alkaloids in lupins[6].

-

Water Availability: Drought stress is another environmental factor that can lead to an increased concentration of quinolizidine alkaloids in lupins[6]. However, the impact of drought can be dependent on the developmental stage of the plant.

-

Light: The biosynthesis of quinolizidine alkaloids is regulated by a diurnal cycle, with light promoting their production. Consequently, alkaloid levels are generally higher during the day[6].

-

Soil Composition: Soil pH has been identified as a factor influencing QA levels. Studies have shown that a lower soil pH can lead to a higher alkaloid content in Lupinus species.

Geographic Location

The geographic location of a plant population can also influence its this compound content. This is likely due to a combination of the genetic makeup of the local ecotype and the specific environmental conditions of that region, including climate and soil characteristics. For instance, studies on Western American lupines have shown significant variation in this compound concentrations among different species and even within the same species collected from different locations[2].

Quantitative Data on this compound Levels

The following tables summarize the quantitative data on this compound concentrations as influenced by various factors.

Table 1: this compound Concentration in Different Lupinus Species from Various Geographic Locations

| Lupinus Species | Geographic Location | This compound Concentration (g/kg dry matter) | Total Alkaloid Concentration (g/kg dry matter) |

| L. caudatus (Tailcup lupine) | N/A | ≥ 1.44 | 6 - 12 |

| L. sericeus (Silky lupine) | Central Idaho | ≥ 1.44 | N/A |

| L. leucophyllus (Velvet lupine) | N/A | N/A | N/A |

| L. sulphureus | N/A | N/A | N/A |

| L. formosus | N/A | N/A | N/A |

| L. arbustus | N/A | N/A | N/A |

| L. andersonii (Anderson's lupine) | N/A | > 1.44 | Average |

| L. burkei (Burke's lupine) | N/A | Potentially teratogenic in some accessions | High |

| L. latifolius (Broadleaf lupine) | N/A | Similar to L. sericeus | Above average |

| L. polyphyllus (Washington lupine) | N/A | N/A | N/A |

| L. rivularis (Seashore lupine) | N/A | Potentially teratogenic | N/A |

| L. argenteus (Silvery lupine) | N/A | N/A | 11.4 - 50.2 |

| L. laxiflorus | N/A | N/A | 8 - 25 |

| L. This compound (Mt. Rose lupine) | N/A | 10.27 | 19.14 |

Data compiled from Davis (1982) and Keeler (1976) as cited in[2].

Table 2: this compound and Total Alkaloid Concentration in Velvet Lupine (Lupinus leucophyllus) at Different Phenological Stages